5-Fluoropyrimidine-2-carbonitrile
Overview
Description
5-Fluoropyrimidine-2-carbonitrile is a chemical compound with the molecular formula C5H2FN3 . It has a molecular weight of 123.09 g/mol.
Synthesis Analysis
The synthesis of 5-Fluoropyrimidine-2-carbonitrile involves a reaction with zinc in ISOPROPYLAMIDE at 100℃ for 10 hours in a microwave reactor . The reaction mixture is then diluted with EtOAc and washed with brine three times. The organic layer is obtained and evaporated to dryness. The dried residue is purified by silica gel chromatography to afford the title compound .Molecular Structure Analysis
The molecular structure of 5-Fluoropyrimidine-2-carbonitrile is characterized by the presence of fluorine, nitrogen, and carbon atoms . The InChI Key for this compound is GAIUVAWQVCEHIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Fluoropyrimidine-2-carbonitrile is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Scientific Research Applications
1. Role in Chemotherapy and Cancer Research
5-Fluoropyrimidine-2-carbonitrile, as a fluoropyrimidine derivative, is significantly implicated in cancer research and chemotherapy. Fluoropyrimidines like 5-fluorouracil (5-FU) are key in treating a variety of cancers, especially solid tumors. These compounds have been studied extensively for their pharmacokinetics and the underlying mechanisms of their anticancer activity. For instance, a study highlighted the importance of human uridine phosphorylase inhibitors in modulating the toxicity of fluoropyrimidines, suggesting a new approach to ameliorate 5-FU-induced intestinal mucositis, a common side effect of fluoropyrimidine therapy (Renck et al., 2014).
2. Cardiotoxicity Associated with Fluoropyrimidines
Fluoropyrimidine-induced cardiotoxicity (FIC) is a critical area of study, with research focusing on the pathogenesis, risk factors, and potential treatment strategies. A comprehensive review on FIC discussed the pathogenetic models, including coronary vasospasm and endothelium damage, along with the role of laboratory markers and cardiac imaging in detection and management (Depetris et al., 2018).
3. Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of fluoropyrimidines are another major research focus. Myers et al. (1976) discussed the need for comprehensive pharmacokinetic studies in humans, including the distribution of uridine kinase and other enzymes in tissues, which could clarify the control mechanisms of 5-FU activation. This knowledge is crucial for improving the clinical utility of fluoropyrimidines (Myers et al., 1976).
4. Noninvasive Studies and Imaging Techniques
Noninvasive studies using imaging technologies like PET and MRI offer insights into the fate of fluoropyrimidines at their target sites. These methodologies are essential for understanding the mechanism of action of these drugs and for developing strategies to optimize chemotherapy for individual patients (Wolf et al., 2003).
5. Novel Antiproliferative Agents
Research into new derivatives of fluoropyrimidines has led to the development of compounds with significant antiproliferative activities. For example, a study on 6-Thienylpyrimidine-5-carbonitrile derivatives demonstrated potent antiproliferative effects against human breast cancer cells (Aboulwafa et al., 2021).
6. Prediction of Chemotherapy Outcomes
Understanding the genetic factors affecting the efficacy of fluoropyrimidine treatment is crucial for predicting clinical outcomes in chemotherapy. Research in this area, such as Ichikawa's study, discusses the role of gene expressions in the 5-FU metabolic pathway and their relation to the effectiveness of fluoropyrimidine treatment for metastatic gastric cancer (Ichikawa, 2006).
7. Synthesis and Evaluation of New Derivatives
The synthesis of new fluoropyrimidine derivatives, such as fluoro-rich pyrimidine-5-carbonitriles, and their evaluation as antitubercular agents against specific receptors, is a growing research area. Kapadiya et al. (2022) conducted a study that illustrated the potential of these compounds in treating Mycobacterium tuberculosis (Kapadiya et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-fluoropyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIUVAWQVCEHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657727 | |
Record name | 5-Fluoropyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrimidine-2-carbonitrile | |
CAS RN |
38275-55-7 | |
Record name | 5-Fluoro-2-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoropyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoropyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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